2-Phenyl-1-pyridin-3-yl-ethanone

描述

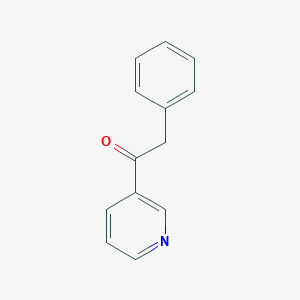

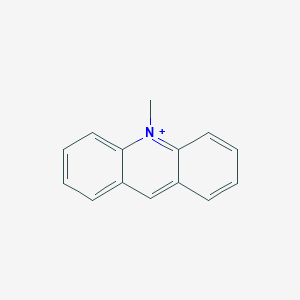

“2-Phenyl-1-pyridin-3-yl-ethanone” is a chemical compound with the molecular formula C13H11NO . It is a member of the ketone family, which are organic compounds with a carbonyl group (C=O) linked to two other carbon atoms .

Molecular Structure Analysis

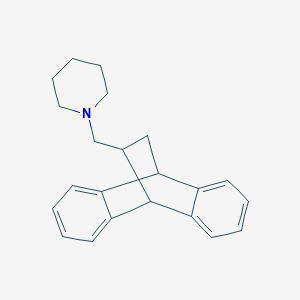

The molecular structure of “2-Phenyl-1-pyridin-3-yl-ethanone” consists of a phenyl group (a six-membered aromatic ring), a pyridin-3-yl group (a six-membered ring with one nitrogen atom), and an ethanone group (a two-carbon chain with a carbonyl group) . The InChI code for this compound is 1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .

Physical And Chemical Properties Analysis

“2-Phenyl-1-pyridin-3-yl-ethanone” is a solid at room temperature . It has a molecular weight of 197.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学研究应用

Synthesis of Novel Compounds

“2-Phenyl-1-pyridin-3-yl-ethanone” can be used in the synthesis of novel compounds. For instance, it has been used in the microwave-assisted synthesis of imidazo[1,5-a]pyridine scaffolds and derivatives . These compounds have attracted attention due to their unique chemical structure and optical behaviors .

Optical Properties Research

This compound plays a significant role in the study of optical properties. The synthesized imidazo[1,5-a]pyridine derivatives exhibit high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) . These properties make them promising candidates for various optical applications .

Material Science

In material science, “2-Phenyl-1-pyridin-3-yl-ethanone” is used in the development of new materials with unique properties. For example, it has been used in the synthesis of imidazo[1,5-a]pyridine derivatives that show promising performances when used as ligands for organometallic complexes .

Chemical Sensors

The derivatives of “2-Phenyl-1-pyridin-3-yl-ethanone” have been used in the development of chemical sensors . Their unique chemical structure and optical behaviors make them suitable for this application .

Medical Applications

In the medical field, “2-Phenyl-1-pyridin-3-yl-ethanone” and its derivatives have shown potential for various applications. For instance, they have been used in confocal microscopy , which is a key technique in biomedical research.

Antimicrobial and Antiviral Activities

Pyridine compounds, which include “2-Phenyl-1-pyridin-3-yl-ethanone”, have shown antimicrobial and antiviral activities . They have been tested on a panel of bacterial strains, yeasts, and filamentous fungi .

未来方向

属性

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEQCFMNUYFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401996 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-pyridin-3-yl-ethanone | |

CAS RN |

14627-92-0 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)